Lactate Dehydrogenase A (LDHA) Inhibitory Activity Benchmark for 1-Hydroxyindole Scaffolds
A systematic study of 53 1-hydroxyindole derivatives demonstrated potent LDHA inhibitory activity, with the most active compound (a 1-hydroxy-1H-indole-2-carboxylate derivative) achieving an IC50 of 25 ± 1.12 nM against LDHA with high isoform selectivity versus LDHB [1]. This establishes a biological activity benchmark for the 1-hydroxyindole subclass. The 1H-Indole-1,6-diol scaffold, bearing both the critical N(1)-hydroxy group and a modifiable C(6)-hydroxy handle, serves as a minimal core structure for exploring LDHA-targeted SAR, a therapeutic strategy not accessible using C-hydroxy-only indoles such as 6-hydroxyindole or 5,6-dihydroxyindole.
| Evidence Dimension | LDHA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Scaffold class representative (1-hydroxyindole core) |
| Comparator Or Baseline | Reference compound 1g: IC50 = 25 nM against LDHA; GI50 = 27 μM against DLD-1 colorectal cancer cells |
| Quantified Difference | Potent, selective nanomolar LDHA inhibition demonstrated for the 1-hydroxyindole class; no equivalent data exist for 6-hydroxyindole or 5,6-dihydroxyindole in this target context. |
| Conditions | Recombinant human LDHA/LDHB enzyme assay; DLD-1 colorectal cancer cell line (GI50) |
Why This Matters
Procurement of 1H-Indole-1,6-diol supports research programs targeting LDHA-dependent cancers where the N-hydroxyindole motif is a critical pharmacophore for enzyme inhibition.
- [1] Cheon, S. Y., Kim, Y. E., Yang, E. S., Lim, Y. J., et al. (2025). Synthesis of 1-Hydroxy(and 1-Alkoxy, 1-Acyloxy)-1H-indoles and evaluations of their suppressive activities against tumor growth through inhibiting lactate dehydrogenase A. European Journal of Medicinal Chemistry, 283, 117104. View Source
